2-Phenyl-4-azaindole

Übersicht

Beschreibung

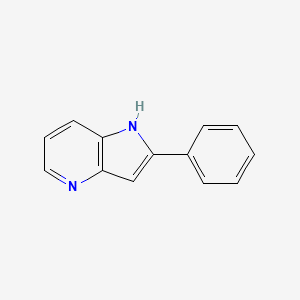

2-Phenyl-4-azaindole is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a phenyl group attached at the second position. This compound is part of the azaindole family, which is known for its significant biological activities and its use in medicinal chemistry and drug discovery .

Wirkmechanismus

Target of Action

The primary targets of 2-Phenyl-4-azaindole are protein kinases . Protein kinases play a predominant regulatory role in nearly every aspect of cell biology, including apoptosis, cell cycle progression, cytoskeletal rearrangement, differentiation, development, immune response, nervous system function, and transcription .

Mode of Action

This compound interacts with its protein kinase targets by fitting into the ATP active site . The presence of the extra nitrogen atom in the azaindole core increases the possible fits in the ATP active site, which requires well-positioned hydrogen bond donor-acceptor systems .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the protein kinases it targets. These pathways include the RAF/MEK/ERK pathway, which is involved in cell division and differentiation . The downstream effects of these pathways can vary widely, depending on the specific kinase targeted and the cellular context.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound can be modulated and finely tuned using the azaindole core . This allows for the optimization of the compound’s bioavailability. The azaindole core can also be used to modulate other properties such as solubility, pK A, and lipophilicity .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific kinase targeted. For example, if a kinase involved in cell cycle progression is inhibited, this could result in cell cycle arrest and potentially apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its interaction with its targets . Additionally, the presence of other molecules can affect the compound’s stability and its ability to reach its targets .

Biochemische Analyse

Biochemical Properties

2-Phenyl-4-azaindole interacts with several kinases, including Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptor 1 (FGFR1). The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby modulating downstream signaling pathways . This inhibition can lead to altered cellular responses, making this compound a valuable tool in studying kinase-related pathways and developing kinase-targeted therapies.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, for instance, the compound has been shown to inhibit cell proliferation by blocking key signaling pathways involved in cell growth and survival. Specifically, this compound affects the RAF/MEK/ERK pathway, which is critical for cell division and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of kinases, such as ALK and FGFR1, through hydrogen bonding and hydrophobic interactions . This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates and thereby disrupting signaling cascades.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits kinase activity and modulates signaling pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and cardiotoxicity, due to off-target interactions and the disruption of essential cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with kinases and other regulatory proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-azaindole typically involves the cyclization of appropriate precursors. One common method is the Sonogashira coupling reaction, where 4-pyridinylethyne reacts with iodopyridine, followed by cyclization with potassium tert-butoxide . Another method involves the Suzuki-Miyaura cross-coupling reaction between halogenated pyridine and phenylboronic acid .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes such as the Suzuki-Miyaura cross-coupling due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-4-azaindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: It undergoes electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted azaindoles with various functional groups .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-4-azaindole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a probe in studying biological processes due to its ability to interact with various biomolecules.

Medicine: It is a key component in the development of kinase inhibitors, which are crucial in cancer therapy.

Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Azaindole: Lacks the phenyl group at the second position, making it less hydrophobic.

5-Azaindole: Has the nitrogen atom at a different position, affecting its binding properties.

7-Azaindole: Similar structure but with different electronic properties due to the position of the nitrogen atom.

Uniqueness

2-Phenyl-4-azaindole is unique due to the presence of the phenyl group, which enhances its hydrophobicity and binding affinity to certain molecular targets. This makes it a more potent inhibitor in medicinal chemistry applications compared to other azaindole derivatives .

Biologische Aktivität

2-Phenyl-4-azaindole is a compound belonging to the azaindole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Azaindoles

Azaindoles are heterocyclic compounds characterized by the presence of nitrogen atoms within their indole-like structure. They have been recognized as privileged scaffolds in drug discovery due to their ability to modulate various biological processes. The azaindole framework allows for the fine-tuning of pharmacokinetic properties, making derivatives like this compound attractive candidates for therapeutic development .

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit specific kinases that are overexpressed in various cancer types. For instance, compounds derived from the azaindole scaffold have shown selective inhibition against cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In one study, derivatives exhibited IC50 values in the nanomolar range against CDK1, CDK2, and CDK9, indicating strong inhibitory effects .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Azaindole derivatives demonstrated significant activity against various bacterial strains and fungi, with notable efficacy against Cryptococcus neoformans, a pathogen of particular concern for immunocompromised patients. In vitro assays revealed minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml, showcasing the compound's potential as an antimicrobial agent .

3. Anti-inflammatory Effects

Research indicates that this compound can downregulate inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The compound has been shown to inhibit pathways involved in inflammation, thereby providing a rationale for its use in conditions characterized by excessive inflammatory responses .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound acts as a selective inhibitor of certain kinases involved in cancer progression and cell proliferation.

- Cytokine Modulation : It influences signaling pathways that regulate cytokine production, contributing to its anti-inflammatory properties.

Case Study 1: Anticancer Activity

In a study published in Nature Communications, researchers synthesized several azaindole derivatives and tested their efficacy against cancer cell lines. The results demonstrated that this compound significantly inhibited cell growth in vitro and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A systematic evaluation of azaindole derivatives for antimicrobial activity revealed that this compound exhibited potent antifungal effects against Cryptococcus neoformans. The study utilized a series of structural modifications to optimize activity, confirming that specific substitutions on the azaindole core enhanced efficacy .

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-13-11(15-12)7-4-8-14-13/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTVGGZESFVQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461911 | |

| Record name | 2-Phenyl-4-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25797-03-9 | |

| Record name | 2-Phenyl-4-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.